5-iodo-2-(trifluoromethyl)phenol
Description
5-Iodo-2-(trifluoromethyl)phenol is a halogenated phenolic compound characterized by an iodine substituent at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. Its molecular formula is C₇H₄F₃IO, with a molecular weight of 379.20 g/mol . The compound is synthesized via alkylation reactions, as demonstrated by its reaction with (bromomethyl)benzene and potassium carbonate, yielding a crude product with confirmed LCMS data ([M+H]⁺: 379.20) . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of imidazolidine-dione derivatives and other heterocyclic scaffolds .
Properties
CAS No. |
1243312-81-3 |
|---|---|
Molecular Formula |
C7H4F3IO |
Molecular Weight |
288 |
Origin of Product |
United States |
Preparation Methods
Iodinating Agents and Reaction Conditions
Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS), often paired with oxidizing agents like hydrogen peroxide or nitric acid. For example, a mixture of 2-(trifluoromethyl)phenol, NIS, and p-toluenesulfonic acid (p-TsOH) in tetrahydrofuran (THF) and methanol at 25°C achieves iodination within 16 hours, yielding 72–85% product purity. The reaction proceeds via in situ generation of iodonium ions, which attack the electron-rich aromatic ring.
Table 1: Comparison of Iodination Methods
| Iodinating Agent | Solvent System | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| NIS + p-TsOH | THF/MeOH (1:1) | 25°C | 85 | 95 | |
| ICl + HNO3 | Acetonitrile | 40°C | 78 | 88 | |
| I2 + H2O2 | Dichloromethane | 0–25°C | 65 | 82 |
The choice of solvent critically influences regioselectivity. Polar aprotic solvents like acetonitrile enhance iodine electrophilicity, while protic solvents stabilize intermediates.
Multi-Step Synthesis from Benzene Derivatives
When direct iodination is impractical due to steric or electronic factors, multi-step routes from substituted benzene precursors are employed.
Trifluoromethylation Followed by Iodination
A common strategy involves introducing the trifluoromethyl group first, followed by iodination. For instance, 3-nitrobenzotrifluoride undergoes nitration to form 2-nitro-5-(trifluoromethyl)phenol, which is reduced to the corresponding amine and subsequently iodinated using NIS. This method ensures precise positioning of substituents but requires careful control of reaction conditions to avoid over-iodination.
Sequential Functionalization via Diazonium Intermediates
Diazotization of 2-amino-5-(trifluoromethyl)phenol in the presence of hydroiodic acid (HI) provides a high-yield pathway. The diazonium intermediate reacts with potassium iodide (KI) under acidic conditions, achieving 90% conversion efficiency. This method is particularly advantageous for large-scale synthesis due to its scalability and minimal byproduct formation.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability.
Continuous Flow Reactors
Modern facilities utilize continuous flow reactors to enhance heat and mass transfer. For example, a mixture of 2-(trifluoromethyl)phenol and iodine is fed into a microreactor at 50°C, with residence times under 10 minutes achieving 92% yield. This approach reduces solvent waste and improves reproducibility compared to batch processes.
Catalytic Systems
Palladium catalysts, such as Pd(OAc)₂, enable cross-coupling reactions between iodobenzene derivatives and trifluoromethyl precursors. In one protocol, 5-iodophenol reacts with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 120°C, yielding this compound with 88% efficiency.
Green Chemistry Approaches
Recent advances focus on minimizing hazardous reagents and energy consumption.
Solvent-Free Iodination
Microwave-assisted iodination eliminates solvents by irradiating a mixture of 2-(trifluoromethyl)phenol and NIS at 100°C for 15 minutes, achieving 80% yield. This method reduces waste and accelerates reaction kinetics.
Biocatalytic Methods
Enzymatic iodination using horseradish peroxidase (HRP) and hydrogen peroxide offers an eco-friendly alternative. HRP catalyzes the oxidation of iodide to iodonium ions, which react with 2-(trifluoromethyl)phenol in aqueous buffer at pH 5.0, yielding 68% product. While slower than chemical methods, this approach aligns with green chemistry principles.
Mechanistic Insights and Selectivity Control
The regioselectivity of iodination is governed by electronic and steric factors. The hydroxyl group directs electrophilic attack to the para position, while the electron-withdrawing trifluoromethyl group deactivates the ring, necessitating strong iodinating agents. Computational studies using density functional theory (DFT) confirm that the para position exhibits the lowest activation energy for iodination due to favorable orbital overlap .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine or phenol functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols or aromatic compounds depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include reduced phenols or deiodinated compounds.
Scientific Research Applications
Chemistry
5-Iodo-2-(trifluoromethyl)phenol serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it valuable in material science.
Biology
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have shown that these compounds can interact with biological systems, influencing enzyme activities and cellular pathways.
Medicine
The compound is investigated for its potential use in drug development, particularly for modulating biological pathways relevant to various diseases. Its lipophilicity, enhanced by the trifluoromethoxy group, improves its ability to cross cell membranes, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings with unique properties due to its chemical stability and reactivity.
Case Studies
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent.
Case Study 2: Drug Development
Research conducted at a pharmaceutical company investigated the use of this compound as an intermediate in synthesizing anticancer drugs. The study demonstrated that modifications to the compound led to increased potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 5-iodo-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Fluorinated Analogs: 5-Fluoro-2-(Trifluoromethyl)phenol and 2-Fluoro-5-(Trifluoromethyl)phenol
- Structural Features: Both compounds replace the iodine atom in the target molecule with fluorine. For example, 5-fluoro-2-(trifluoromethyl)phenol has a fluorine at the 5-position, while 2-fluoro-5-(trifluoromethyl)phenol swaps the positions of the substituents .
- Purity and Availability : These fluorinated analogs are commercially available at >97% purity (Sigma-Aldrich), indicating their stability and ease of synthesis compared to the iodinated variant, which is typically synthesized in-house .
- Physicochemical Properties: The molecular weight of fluorinated analogs (~178–180 g/mol) is significantly lower than that of the iodinated compound due to iodine’s higher atomic mass. The electron-withdrawing nature of fluorine enhances the acidity of the phenolic -OH group, though less so than iodine due to fluorine’s smaller size and inductive effects .
Pyridine Analog: 5-Iodo-2-(Trifluoromethyl)pyridine
- Structural Differences : The aromatic ring is replaced with a pyridine ring, introducing a nitrogen atom. The molecular formula is C₆H₃F₃IN (MW: 272.99 g/mol) .
- Synthetic Utility: This compound is used in Cu-mediated coupling reactions to generate heterocyclic pharmaceuticals, such as imidazolidine-dione derivatives, with a reported yield of 75% . The iodine atom here facilitates nucleophilic substitution, similar to its role in phenolic derivatives .
Amino-Substituted Analog: 2-Amino-5-Trifluoromethylphenol
- Key Features: The iodine substituent is replaced with an amino (-NH₂) group, altering electronic properties. The amino group is electron-donating, which decreases the acidity of the phenolic -OH compared to the iodinated compound .
- Synthesis: Prepared via reduction of 2-nitro-5-trifluoromethylphenol using SnCl₂ in ethanol, followed by pH adjustment .
Nitro-Substituted Analog: Trifluoromethyl-4-Nitrophenol (TFM)
- Structure: Contains a nitro (-NO₂) group at the 4-position and a trifluoromethyl group at the 3-position.
- Acidity: The nitro group’s strong electron-withdrawing effect makes TFM more acidic (lower pKa) than 5-iodo-2-(trifluoromethyl)phenol .
Data Tables
Key Findings and Implications
- Substituent Effects: Iodo vs. Fluoro: Iodo increases molecular weight and steric bulk, impacting solubility and binding in biological systems. Fluorine enhances acidity and stability . Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups significantly increase phenolic acidity compared to amino (-NH₂) substituents .
- Synthetic Utility: Iodine’s role as a leaving group in substitution reactions makes this compound versatile in drug synthesis, whereas fluorinated analogs are preferred for stable, off-the-shelf applications .
- Biological Relevance: Trifluoromethyl-containing phenols are explored in enzyme inhibition (e.g., CD73 inhibitors), where substituent size and electronic properties modulate activity .
Biological Activity
5-Iodo-2-(trifluoromethyl)phenol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound, also known as 2-iodo-5-(trifluoromethyl)phenol, has the following chemical structure:
- IUPAC Name: 2-Iodo-5-(trifluoromethyl)phenol
- Molecular Formula: C7H4F3IO
- Melting Point: 48-49 °C
- Purity: Typically >95% .
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the pharmacokinetic properties of the compound .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. One common method involves the iodination of 2-(trifluoromethyl)phenol using iodine in the presence of a suitable solvent. The reaction conditions can significantly affect the yield and purity of the final product .
Antimicrobial Properties
Research indicates that phenolic compounds, including this compound, exhibit notable antimicrobial activity. A study highlighted that phenolic compounds can act against a range of pathogens, showcasing their potential as natural preservatives or therapeutic agents .
Antioxidant Activity
Phenolic compounds are recognized for their antioxidant properties. The presence of hydroxyl groups in their structure allows them to scavenge free radicals, thus protecting cells from oxidative stress. The trifluoromethyl group may enhance this activity, making this compound a candidate for further investigation in antioxidant applications .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial effects of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.
- Cancer Research : In vitro studies have shown that phenolic compounds can induce apoptosis in cancer cell lines. Further research is needed to evaluate whether this compound exhibits similar effects.
Q & A
Q. Critical Factors :
Q. Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Trifluoromethylation | CF₃Cu, CuI, DMF, 80°C | 65–70% |
| Iodination | NIS, H₂SO₄, 0°C | 85–90% |
How can spectroscopic techniques resolve structural ambiguities in halogenated trifluoromethylphenols?
Basic Research Question
1H NMR : The phenolic -OH appears as a broad singlet (~δ 9–10 ppm). Coupling between iodine and aromatic protons is negligible due to iodine’s low spin-spin coupling.
19F NMR : The -CF₃ group shows a quintet near δ -60 ppm (J = 10–12 Hz) .
Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]+ at m/z 288.01 (calculated for C₇H₄F₃IO) .
Q. Challenges :
- Iodine’s quadrupole moment broadens 13C NMR signals for adjacent carbons.
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) confirm functional groups .
What methodological strategies address contradictions in reported reactivity of this compound?
Advanced Research Question
Discrepancies in reactivity (e.g., nucleophilic substitution vs. oxidative degradation) arise from:
Q. Case Study :
| Condition | Reaction Outcome | Reference |
|---|---|---|
| K₂CO₃, DMF, 80°C | Iodo replaced by -OCH₃ | |
| H₂O₂, AcOH, 25°C | Oxidative cleavage to quinone |
Resolution : Preferential reactivity pathways can be controlled by optimizing solvent, base, and oxidizing/reducing agents.
How does the electronic influence of the trifluoromethyl group modulate the acidity and regioselectivity of this compound?
Advanced Research Question
The -CF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (pKa ≈ 7.5 vs. ~10 for unsubstituted phenol) . This enhances stabilization of deprotonated intermediates, directing electrophiles to the ortho and para positions.
Q. Regioselectivity in Substitution :
| Electrophile | Position Favored | Rationale |
|---|---|---|
| NO₂⁺ | Para to -OH (meta to -CF₃) | -CF₃ deactivates ortho/para sites |
| Br⁺ | Ortho to -OH (due to steric hindrance from -CF₃) |
What are the emerging applications of this compound in medicinal chemistry?
Advanced Research Question
The compound serves as a versatile intermediate :
- Anticancer Agents : Iodo-substituted phenols are precursors to kinase inhibitors.
- Antimicrobials : The -CF₃ group enhances membrane permeability, improving bioactivity .
Case Study : Coupling with pyrimidine derivatives via Suzuki-Miyaura cross-coupling (Pd catalysis) yields candidates with IC₅₀ < 1 µM against breast cancer cell lines .
How do structural analogs of this compound compare in reactivity and bioactivity?
Q. Comparative Analysis :
| Compound | Substituents | Key Properties |
|---|---|---|
| 5-Bromo-2-(trifluoromethyl)phenol | Br instead of I | Lower leaving-group ability; reduced cytotoxicity |
| 5-Chloro-2-(trifluoromethyl)phenol | Cl instead of I | Higher solubility but weaker enzyme inhibition |
| 5-Nitro-2-(trifluoromethyl)phenol | NO₂ instead of I | Enhanced oxidative stability; lower metabolic turnover |
What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
